
1,3-Dimethyl pseudouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl pseudouridine is a purine nucleoside analogue. Purine nucleoside analogues have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl pseudouridine can be synthesized using a semi-enzymatic synthetic route. This involves using adenosine-5’-monophosphate and uracil as the starting materials, followed by a reverse reaction catalyzed by pseudouridine monophosphate glycosidase .
Industrial Production Methods: The industrial production methods for this compound are not extensively documented. the semi-enzymatic approach mentioned above can be scaled up for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dimethyl pseudouridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
1,3-Dimethyl pseudouridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used to study the structure and function of RNA.
Industry: It is used in the production of nucleoside analogues for various applications
Mecanismo De Acción
1,3-Dimethyl pseudouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The molecular targets and pathways involved include:
DNA Synthesis Inhibition: It interferes with the replication of DNA, preventing the proliferation of cancer cells.
Apoptosis Induction: It triggers programmed cell death, leading to the elimination of cancer cells
Comparación Con Compuestos Similares
Pseudouridine: A common modified nucleotide found in RNA.
N1-Methylpseudouridine: A methylated derivative of pseudouridine used in RNA therapy and vaccine development
Uniqueness: 1,3-Dimethyl pseudouridine is unique due to its specific structure and the presence of two methyl groups, which may enhance its stability and efficacy in certain applications compared to its analogues .
Propiedades
Fórmula molecular |
C11H16N2O6 |
|---|---|
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-12-3-5(10(17)13(2)11(12)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,4H2,1-2H3/t6-,7?,8+,9+/m1/s1 |
Clave InChI |
UWLSSKRAONJGQX-FAZFRDGJSA-N |
SMILES isomérico |
CN1C=C(C(=O)N(C1=O)C)[C@H]2[C@H](C([C@H](O2)CO)O)O |
SMILES canónico |
CN1C=C(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)
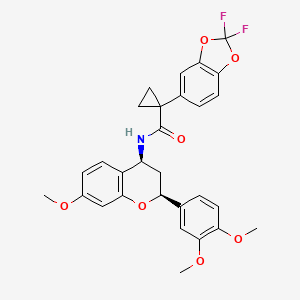
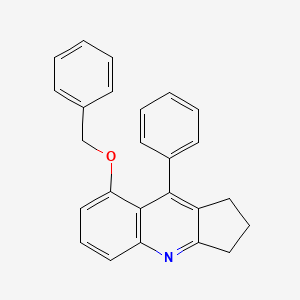
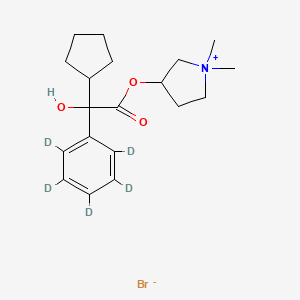
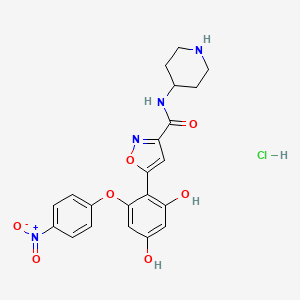
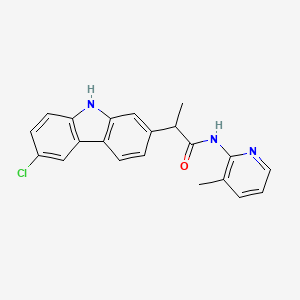
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)
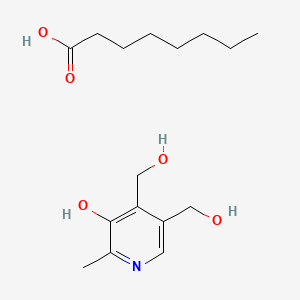
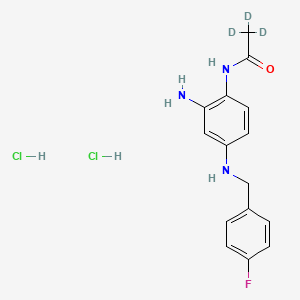
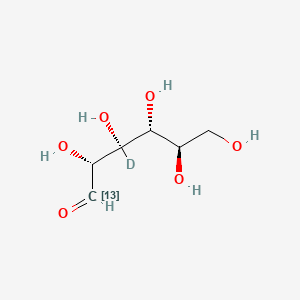
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
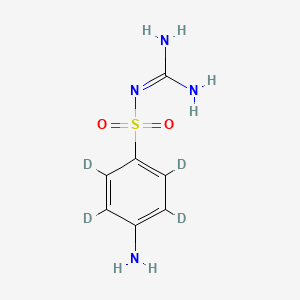
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
